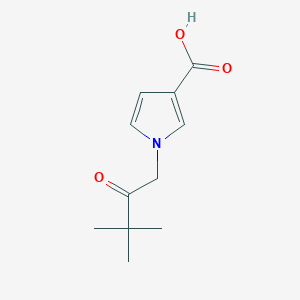
1-(3,3-dimethyl-2-oxobutyl)-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
1-(3,3-dimethyl-2-oxobutyl)-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3,3-Dimethyl-2-oxobutyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for a variety of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₅NO
- Molecular Weight : 209.24 g/mol
- CAS Number : 2098122-09-7
Synthesis
The compound can be synthesized through various methods involving pyrrole and carboxylic acid derivatives. A notable method includes the cyclization of substituted acetic acids with appropriate reagents under controlled conditions, which allows for the formation of the pyrrole ring and subsequent functionalization at the carboxylic acid position.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole, including this compound, exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity against various bacterial strains:
| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | Staphylococcus aureus (Gram-positive) | 15 |
| Escherichia coli (Gram-negative) | 12 | |
| Pseudomonas aeruginosa (Gram-negative) | 10 | |
| Bacillus cereus (Gram-positive) | 14 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal properties. In vitro studies evaluated its efficacy against common fungal pathogens:
| Compound | Fungal Strain | Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | Candida albicans | 18 |
| Aspergillus niger | 16 |
The data suggests that this pyrrole derivative may serve as a potential antifungal agent.
The biological activity of pyrrole derivatives is often attributed to their ability to interact with microbial cell membranes and inhibit essential enzymes. The presence of the carboxylic acid group is believed to enhance solubility and facilitate interaction with biological targets.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrrole derivatives:
- Antimicrobial Screening : A study synthesized a series of pyrrole derivatives and evaluated their antimicrobial activities. The results indicated that modifications in the structure significantly influenced their efficacy against both bacterial and fungal strains .
- Anti-inflammatory Properties : Research has shown that certain pyrrole compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Propriétés
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)9(13)7-12-5-4-8(6-12)10(14)15/h4-6H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUXUWTVTGBQJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















